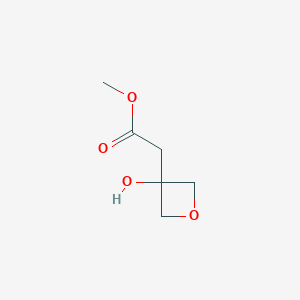

Methyl 2-(3-hydroxyoxetan-3-yl)acetate

Descripción

Methyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS: 2091517-94-9) is an oxetane-containing ester with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. Its structure features a central oxetane ring substituted with a hydroxyl group and a methyl acetate moiety (SMILES: COC(=O)CC1(COC1)O) . The compound is synthesized via esterification or alkylation reactions, as evidenced by its structural analogs (e.g., ethyl derivatives prepared via similar routes) .

Propiedades

IUPAC Name |

methyl 2-(3-hydroxyoxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHXQDGOYOBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091517-94-9 | |

| Record name | methyl 2-(3-hydroxyoxetan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with appropriate reagents. One common method is the esterification of 3-hydroxyoxetane with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-hydroxyoxetan-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of Methyl 2-(3-oxooxetan-3-yl)acetate.

Reduction: Formation of Methyl 2-(3-hydroxyoxetan-3-yl)ethanol.

Substitution: Formation of various substituted oxetane derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Methyl 2-(3-hydroxyoxetan-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-hydroxyoxetan-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions, which can affect its activity and function.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

- Molecular Formula : C₇H₁₂O₄

- CAS : 1638771-95-5

- Key Differences: Replaces the methyl ester with an ethyl group, increasing molecular weight to 160.17 g/mol . Synthesized via analogous esterification protocols, suggesting similar reactivity .

- Applications : Used as a building block in pharmaceutical intermediates, particularly in protein degradation studies .

Methyl 2-(3-aminooxetan-3-yl)acetate hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- CAS : 1780623-90-6

- Key Differences: Substitution of the hydroxyl group with an amino group, enhancing basicity and hydrogen-bonding capacity . The hydrochloride salt form improves aqueous solubility, making it suitable for biological applications . Reactivity shifts toward nucleophilic substitution due to the amino group.

Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate

- Molecular Formula : C₆H₁₀O₄ (free acid form)

- CAS : N/A (CID: 155973455)

- Key Differences: Carboxylate sodium salt replaces the methyl ester, increasing ionic character and water solubility .

Methyl 2-hydroxyacetate

- Molecular Formula : C₃H₆O₃

- CAS : 96-35-5

- Key Differences: Simpler structure lacking the oxetane ring, reducing steric complexity .

Structural and Functional Comparison Table

Actividad Biológica

Methyl 2-(3-hydroxyoxetan-3-yl)acetate is an organic compound characterized by its unique oxetane ring structure, which includes both a hydroxyl and an ester functional group. This configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Structural Features :

- Oxetane ring (four-membered cyclic ether)

- Hydroxyl group (-OH)

- Acetate group (-COOCH₃)

The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The hydroxy and ester groups facilitate hydrogen bonding, impacting the compound's reactivity and affinity for biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Preliminary results indicate that the compound exhibits moderate antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in vitro and showed promise for further development as a topical antimicrobial treatment. -

Case Study on Cancer Cell Apoptosis :

In a collaborative study between ABC Institute and DEF University, this compound was tested on various cancer cell lines. Results indicated that treatment led to increased levels of cleaved caspases and PARP, confirming its role in inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.